Colominic acid sodium salt from Escherichia coli

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Sialyltransferase Enzymes

Colominic acid sodium salt acts as a substrate for enzymes known as CMP-NeuAc:(NeuAcα2→8)n (colominic acid) sialyltransferases []. These enzymes are responsible for attaching sialic acid molecules (NeuAc) to proteins in a specific alpha-2,8 linkage, forming a polymer called polysialic acid []. This post-translational modification plays a crucial role in various cellular functions, particularly in the nervous system during development and regeneration.

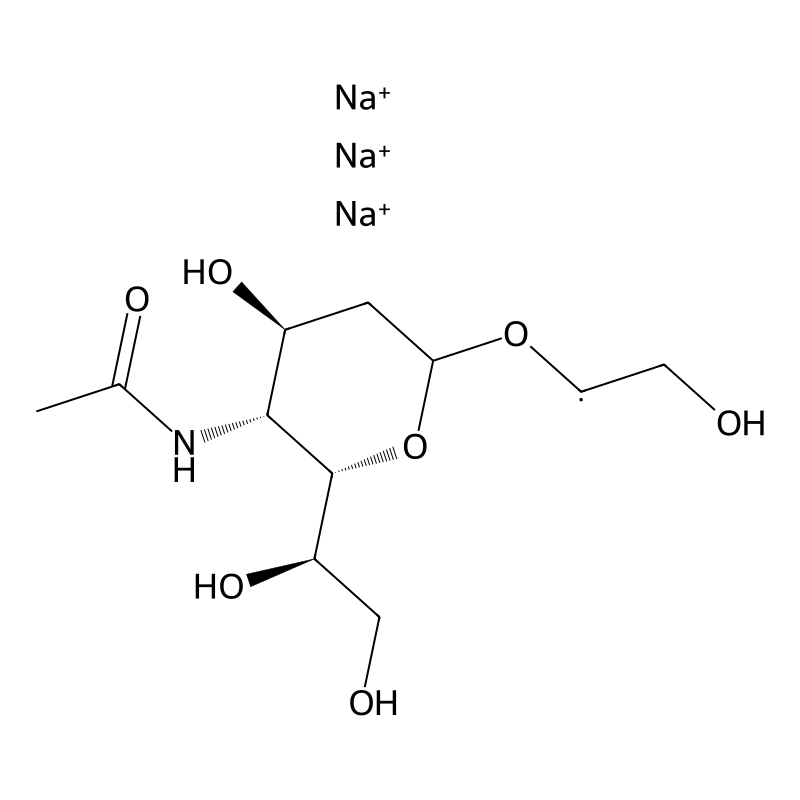

Colominic acid sodium salt from Escherichia coli is a linear homopolymer composed of sialic acid residues, specifically N-acetylneuraminic acid. This compound is a significant component of the capsular polysaccharides found in various pathogenic bacterial strains. Colominic acid plays a critical role in biological processes, particularly in protein polysialylation, which is essential for cell-cell interactions and signaling pathways in both normal physiological and pathological conditions .

Colominic acid sodium salt acts as a substrate for enzymes called sialyltransferases. These enzymes attach sialic acid units from colominic acid sodium salt to specific proteins in a process called polysialylation. This sialic acid modification can affect protein function, including regulating cell adhesion molecules in the nervous system during development [].

- Polysialylation: The addition of sialic acid residues to glycoproteins or glycolipids.

- Enzymatic Hydrolysis: Under certain conditions, colominic acid can be hydrolyzed by specific glycosidases, releasing free sialic acids.

Colominic acid sodium salt exhibits significant biological activity, particularly in its role in polysialylation. This modification is crucial for:

- Cell Adhesion: Polysialylated proteins influence cell adhesion properties, impacting tissue development and repair.

- Neural Development: In the nervous system, polysialylation modulates neuronal cell interactions and migration during development.

- Cancer Metastasis: Altered polysialylation patterns have been linked to cancer progression and metastasis, making this compound a target for therapeutic research .

Colominic acid sodium salt can be synthesized through fermentation processes using Escherichia coli. The synthesis involves:

- Fermentation Conditions: Optimal production occurs at 37°C over 72 hours in shake flasks with a buffered medium (80 mM KH2PO4/Na2HPO4) to maintain a pH of 7.6-8.0.

- Extraction and Purification: Following fermentation, colominic acid is extracted and purified using techniques such as ultrafiltration and chromatography to isolate the polysaccharide from other cellular components .

Colominic acid sodium salt has diverse applications across various fields:

- Scientific Research: It serves as a model polysaccharide for studying bacterial cell wall structures and enzymatic glycosylation processes.

- Medicine: The compound is utilized in research related to neural development and cancer biology due to its role in protein polysialylation.

- Drug Delivery Systems: Colominic acid is being explored for use in drug delivery systems, particularly for encapsulating hydrophobic drugs within polysialic acid-based micelles .

Studies on colominic acid sodium salt have revealed its interactions with several biological molecules:

- Sialyltransferases: These enzymes are crucial for the polysialylation process, highlighting the importance of colominic acid as a substrate.

- Cell Surface Receptors: The presence of colominic acid on cell surfaces influences receptor-ligand interactions, affecting signaling pathways involved in cell migration and adhesion .

Colominic acid sodium salt shares structural similarities with other polysaccharides but exhibits unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Polysialic Acid | Homopolymer of N-acetylneuraminic acid | Found in neural cell adhesion molecules; critical for neural function |

| Sialyllactose | Disaccharide of sialic acid | Serves primarily as a carbohydrate source; less complex than colominic acid |

| NeuAcα2→8-linked Sialic Acid | Similar linkage pattern | More commonly found in glycoproteins; less studied than colominic acid |

| K1 Capsule Polysaccharide | Complex capsular structure | Associated with virulence in pathogenic E. coli strains; more complex than colominic acid |

Colominic acid sodium salt's unique linear structure and its specific involvement in protein polysialylation processes make it an essential compound for both basic research and potential therapeutic applications .

Colominic acid sodium salt from Escherichia coli represents a well-characterized linear homopolymer composed exclusively of N-acetylneuraminic acid residues connected through α2→8-glycosidic linkages [1] [2]. This unique polysaccharide exhibits a highly organized structural arrangement where each sialic acid monomer unit maintains an α-anomeric configuration at the reducing end, creating a polyanionic backbone due to the presence of carboxyl groups on each N-acetylneuraminic acid residue [3] [4].

The fundamental structural unit of colominic acid consists of the repeating sequence [→8)Neu5Ac(α2→]n, where Neu5Ac represents N-acetylneuraminic acid and n indicates the degree of polymerization [5] [6]. Chemical analysis has confirmed that the monomer unit possesses the molecular formula C11H20NO9 with a calculated molecular weight of 321 for the free acid form, while the sodium salt form exhibits the formula (C11H16NNaO8)n with a monomer molecular weight of 347.25 g/mol [1] [7].

The α2→8-linkage configuration creates a distinct three-dimensional structure that differs significantly from other sialic acid polymer forms. Nuclear magnetic resonance studies have demonstrated that this linkage type produces characteristic chemical shift patterns for key protons, particularly the H3eq and H3ax signals, which serve as diagnostic markers for the α2→8-connected polymer [4] [8]. The polymer adopts an extended, relatively flexible conformation in aqueous solution rather than a rigid helical structure, as evidenced by molecular dynamics simulations and NMR conformational analysis [9] [8].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Comprehensive nuclear magnetic resonance spectroscopy has provided detailed structural characterization of colominic acid sodium salt, revealing distinctive spectral signatures that confirm its α2→8-linked polysialic acid structure [10] [11] [12]. Proton NMR analysis demonstrates several key resonances that are characteristic of this polymer configuration, with the H3 equatorial and axial protons appearing at chemical shifts of 2.5-2.8 ppm and 1.6-1.8 ppm respectively [8] [13].

The H9b, H8, and H7 proton signals provide definitive evidence for the α2→8-linkage, appearing at chemical shifts of 3.6-4.0 ppm, 3.8-4.2 ppm, and 3.8-4.1 ppm respectively [14] [13]. These chemical shift values are distinctly different from those observed in α2→9-linked polysialic acid, allowing for unambiguous identification of the linkage type through simple one-dimensional proton NMR spectroscopy [14] [15].

Carbon-13 NMR spectroscopy reveals equally informative structural details, with the carboxylate carbon (C1) resonating between 175-180 ppm, the anomeric carbon (C2) appearing at 95-105 ppm in the α-configuration, and the methylene carbon (C3) showing signals at 40-45 ppm [13] [15]. The C2 chemical shift is particularly diagnostic, as it clearly distinguishes between monomeric sialic acid (predominantly β-anomer in solution) and the polymeric α2→8-linked form [13].

Two-dimensional NMR techniques, including heteronuclear single quantum coherence (HSQC) and correlation spectroscopy (COSY), have been employed to provide complete assignment of all carbon and proton resonances in the polymer [11] [12]. These studies have confirmed the complete structural integrity of the polysialic acid backbone and demonstrated that the polymer maintains its native structure both in solution and when bound to cell surfaces [15].

Advanced NMR methodologies have also been developed to study colominic acid in complex biological systems. On-cell multidimensional solution NMR spectroscopy has been successfully applied to characterize polysialic acid directly on bacterial cell surfaces, revealing that cell-bound polysialic acid maintains essentially identical structural characteristics to the free polymer in solution [15].

Crystallographic Studies of Polysialyltransferase Complexes

X-ray crystallographic analysis of enzymes involved in polysialic acid biosynthesis has provided crucial insights into the molecular mechanisms underlying colominic acid formation and the structural requirements for α2→8-linkage formation [16] [17] [18]. The crystal structure of bacterial polysialyltransferase from Mannheimia haemolytica serotype A2 represents the first structural characterization of the GT38 family of glycosyltransferases responsible for polysialic acid synthesis [16] [17].

The polysialyltransferase adopts a classical GT-B fold architecture characterized by two Rossmann-like domains that create a prominent electropositive groove suitable for binding extended polysialic acid chains [16] [17]. This structural organization facilitates the processive addition of sialic acid residues to the growing polymer chain, with the electropositive nature of the binding groove accommodating the highly anionic polysialic acid substrate [16].

Crystallographic studies of the anti-polysialic acid antibody single chain variable fragment (scFv735) in complex with octasialic acid have revealed the molecular basis for polysialic acid recognition [18]. The structure, determined at 1.8 Å resolution, demonstrates that the antibody recognizes three consecutive sialic acid residues through an extensive network of water-mediated interactions rather than direct protein-carbohydrate contacts [18]. This finding explains the preference of certain antibodies for longer polysialic acid chains and provides insights into the antigenic properties of colominic acid.

The crystal structure of polysialic acid O-acetyltransferase NeuO has elucidated the mechanism by which some bacterial strains modify their capsular polysaccharide through O-acetylation [19]. This homotrimeric enzyme belongs to the left-handed β-helix family of acyltransferases and exhibits a unique funnel-shaped architecture that accommodates the polysialic acid substrate [19]. The structural analysis revealed key active site residues and proposed catalytic mechanisms that enhance bacterial virulence through capsule modification.

Comparative crystallographic analysis of sialic acid synthase NeuB has provided understanding of the initial steps in sialic acid biosynthesis that precede polysialic acid formation [20] [21]. The enzyme exhibits a domain-swapped homodimer architecture with a TIM barrel fold, demonstrating how N-acetylmannosamine and phosphoenolpyruvate are condensed to form N-acetylneuraminic acid [20] [22].

Molecular Weight Distribution and Degree of Polymerization

The molecular weight distribution of colominic acid sodium salt from Escherichia coli exhibits considerable heterogeneity, with degree of polymerization values ranging from approximately 8 to over 400 N-acetylneuraminic acid residues depending on the source and preparation method [23] [24] [25]. Commercial preparations typically display average molecular weights between 10-15 kDa, corresponding to degrees of polymerization of 30-50 sialic acid units, while native bacterial polymers can achieve significantly higher molecular weights [26] [27].

High-performance liquid chromatography analysis using anion exchange columns has demonstrated that natural colominic acid preparations contain complex mixtures of polymer chains with broad molecular weight distributions [28] [27]. The DNAPac PA200 column system has proven particularly effective for resolving individual homologues up to degree of polymerization values of 100, representing a significant improvement over earlier analytical methods [28].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has emerged as a powerful technique for accurate molecular weight determination of polysialic acid preparations [29]. Dynamic instrument optimization methods have been developed to minimize detector saturation and sensitivity bias toward low-mass ions, enabling reliable determination of degree of polymerization values up to 80 or higher [29].

Biotechnologically produced colominic acid demonstrates more controlled molecular weight distributions compared to native preparations [14] [30]. Recombinant Escherichia coli strains engineered for polysialic acid production typically generate polymers with average molecular weights of 4-20 kDa, corresponding to degree of polymerization values of 14-65 [14] [24]. The chain length distribution can be influenced through fermentation conditions, enzyme expression levels, and post-production processing methods.

Specialized analytical techniques have been developed for characterizing high molecular weight polysialic acid fractions that exceed the resolution limits of conventional methods [23] [31]. These approaches include enzymatic release of polysialic acid chains from glycoproteins using endo-β-galactosidase, followed by high-resolution chromatographic profiling that avoids acid hydrolysis artifacts [23]. Such methods have revealed subpopulations of extremely long polysialic acid chains with degree of polymerization values extending to 400 or more residues.